
2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is of significant interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both hydroxyl and carboxylic acid functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of anthranilic acid derivatives. For instance, the reaction of anthranilic acid with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid can yield the desired compound . Another method involves the use of 2-aminobenzamide and diethyl malonate under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride for esterification and carbodiimides for amide formation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor and its anti-inflammatory properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid can be compared with other similar compounds, such as:
2-Hydroxyquinoline: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
4-Hydroxyquinoline: Has a hydroxyl group at a different position, leading to different chemical and biological properties.
Quinoline-2,4-dione: Contains two carbonyl groups, which significantly alter its reactivity and applications.
The unique combination of hydroxyl and carboxylic acid groups in this compound makes it a valuable compound for various applications, distinguishing it from its analogs.
Eigenschaften
IUPAC Name |
2-hydroxy-1,4-dihydroquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1,3-5,11-12H,2H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJXETJEQGYNIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(NC2=C1C=C(C=C2)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

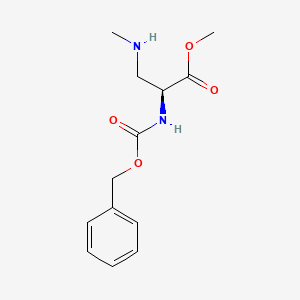
![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)
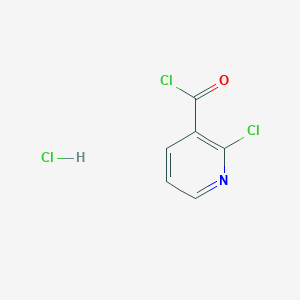
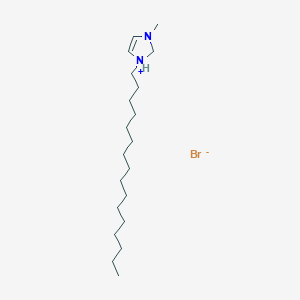
![(1S,2R)-2-[(4-methoxyphenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B1149079.png)
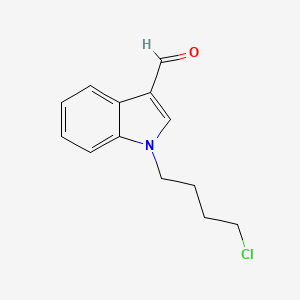
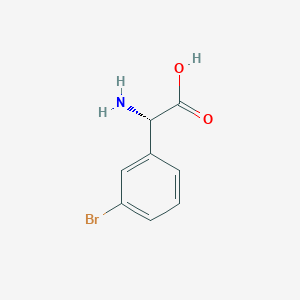
![benzyl [(2S)-3-oxobutan-2-yl]carbamate](/img/structure/B1149088.png)
